

Technical Guide: Non-8-yn-1-ol - Discovery and Synthesis

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Compound of Interest

Compound Name: **Non-8-yn-1-ol**

Cat. No.: **B158175**

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Initial Discovery

Non-8-yn-1-ol is a bifunctional organic molecule containing a terminal alkyne and a primary alcohol. While the specific initial discovery and first synthesis are not prominently documented in readily available literature, its commercial availability and use as a synthetic intermediate suggest it has been a known compound for a considerable time. Its CAS number is 10160-28-8.[1][2][3] This technical guide provides a comprehensive overview of a representative synthetic pathway for **Non-8-yn-1-ol**, complete with detailed experimental protocols and characterization data. The methodologies presented are based on established and reliable organic chemistry transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **Non-8-yn-1-ol** is presented in the table below.

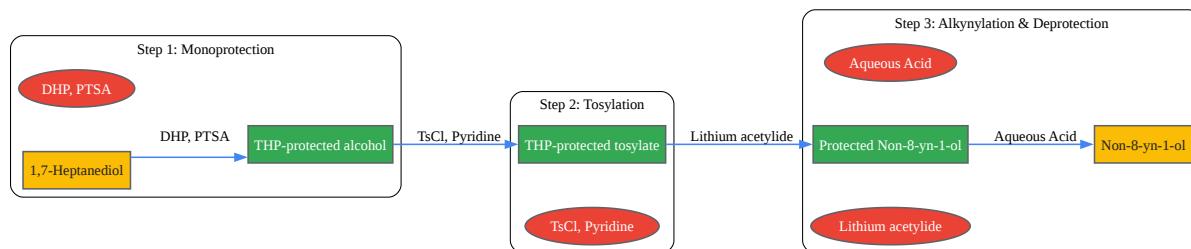
Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O	[1]
Molecular Weight	140.22 g/mol	[1]
IUPAC Name	non-8-yn-1-ol	[1]
CAS Number	10160-28-8	[1] [2] [3]
Appearance	Liquid	
Purity	Typically >95%	
Storage Temperature	2-8°C	

Representative Synthesis of Non-8-yn-1-ol

A common and effective method for the synthesis of terminal alkynols, such as **Non-8-yn-1-ol**, involves the alkylation of acetylene with a suitable bifunctional electrophile. A plausible and widely applicable route starts from a commercially available diol, which is first monoprotected and then converted to a leaving group for subsequent reaction with an acetylidy anion.

Synthetic Strategy Workflow

The overall synthetic strategy can be visualized as a three-step process starting from 1,7-heptanediol. This involves monoprotection of the diol, conversion of the remaining alcohol to a tosylate, and finally, nucleophilic substitution with lithium acetylidy followed by deprotection.



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Synthetic workflow for **Non-8-yn-1-ol**.

Detailed Experimental Protocols

Step 1: Synthesis of 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol

- To a stirred solution of 1,7-heptanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equivalents).
- Slowly add 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the monoprotected alcohol.

Step 2: Synthesis of 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate

- Dissolve the 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol (1 equivalent) in anhydrous pyridine at 0 °C.
- Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
- Stir the reaction mixture at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.
- Pour the reaction mixture into ice-water and extract with diethyl ether.
- Wash the combined organic extracts successively with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the desired tosylate.

Step 3: Synthesis of **Non-8-yn-1-ol**

- Prepare a solution of lithium acetylide-ethylenediamine complex (1.5 equivalents) in dimethyl sulfoxide (DMSO) under an inert atmosphere of argon.
- Add the 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate (1 equivalent) dissolved in a minimal amount of DMSO to the lithium acetylide solution.
- Stir the mixture at room temperature for 12-16 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the organic phase under reduced pressure. The crude product is the THP-protected **Non-8-yn-1-ol**.
- For deprotection, dissolve the crude product in a mixture of methanol and a catalytic amount of dilute hydrochloric acid.
- Stir at room temperature for 2-3 hours until TLC analysis indicates complete removal of the THP group.
- Neutralize the solution with saturated aqueous sodium bicarbonate and extract with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product by vacuum distillation or flash column chromatography to yield **Non-8-yn-1-ol**.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of **Non-8-yn-1-ol**.

Step	Product	Starting Material	Reagents	Yield (%)	Purity (%)
1	7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol	1,7-Heptanediol	DHP, PTSA	80-90	>95
2	7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate	Protected Alcohol	TsCl, Pyridine	85-95	>95
3	Non-8-yn-1-ol	Protected Tosylate	Lithium acetylide, HCl	70-80	>97

Characterization and Spectroscopic Data

- ^1H NMR (CDCl_3 , 400 MHz): δ 3.64 (t, $J = 6.6$ Hz, 2H), 2.18 (td, $J = 7.1, 2.6$ Hz, 2H), 1.94 (t, $J = 2.6$ Hz, 1H), 1.58 – 1.49 (m, 4H), 1.43 – 1.34 (m, 6H).
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 84.6, 68.1, 62.9, 32.7, 28.7, 28.3, 25.6, 25.3, 18.3.
- IR (neat, cm^{-1}): 3300 (alkyne C-H), 2930, 2860 (C-H), 2120 (C≡C), 1050 (C-O).
- Mass Spectrometry (EI): m/z (%) = 140 (M^+), 123, 109, 95, 81, 67, 55.

Conclusion

While the initial discovery of **Non-8-yn-1-ol** is not prominently detailed, its synthesis can be reliably achieved through a multi-step sequence starting from 1,7-heptanediol. The provided protocol offers a robust method for the laboratory-scale preparation of this versatile bifunctional molecule, which can serve as a valuable building block in various research and development applications. The straightforward nature of the reactions and the availability of the starting materials make this a practical approach for obtaining **Non-8-yn-1-ol** in good yield and high purity.

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References

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- 2. 8-NONYN-1-OL | 10160-28-8 [chemicalbook.com]
- 3. 8-NONYN-1-OL price,buy 8-NONYN-1-OL - chemicalbook [m.chemicalbook.com]
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